molecular formula C13H11N5S B2862996 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide CAS No. 1965304-69-1

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide

Cat. No.: B2862996
CAS No.: 1965304-69-1
M. Wt: 269.33
InChI Key: IZYQZMMFXMLJJN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Comparison: Compared to its analogs, 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide exhibits unique properties due to the presence of the thiocarboxamide group, which enhances its biological activity and specificity . This makes it a more potent candidate for drug development and other applications.

Properties

IUPAC Name

7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c14-11-6-10(8-4-2-1-3-5-8)17-13-9(12(15)19)7-16-18(11)13/h1-7H,14H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYQZMMFXMLJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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